Ancistrobrevine B
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Overview
Description
Ancistrobrevine B is a naphthylisoquinoline alkaloid isolated from the roots of the West African liana Ancistrocladus abbreviatus. This compound belongs to a rare group of naphthylisoquinoline alkaloids with a fully dehydrogenated isoquinoline portion. This compound has shown moderate antiproliferative activities against leukemia cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ancistrobrevine B involves the coupling of a naphthalene moiety with a tetrahydroisoquinoline iodide. This method is effective for forming the hindered biaryl bond. The final product is revealed by deprotection .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the research focuses on laboratory-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ancistrobrevine B undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce naphthoquinones, while reduction reactions may yield tetrahydroisoquinolines .
Scientific Research Applications
Ancistrobrevine B has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactions of naphthylisoquinoline alkaloids.
Mechanism of Action
The mechanism of action of ancistrobrevine B involves its interaction with cellular targets that regulate cell proliferation. It exerts its effects by inhibiting the growth of cancer cells through the disruption of specific molecular pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Ancistrobrevine B is structurally similar to other naphthylisoquinoline alkaloids such as ancistrobrevine A, ancistrobrevine C, and ent-dioncophylleine A. it is unique due to its specific coupling type and the presence of a fully dehydrogenated isoquinoline portion . This structural uniqueness contributes to its distinct biological activities.
List of Similar Compounds
- Ancistrobrevine A
- Ancistrobrevine C
- Ent-dioncophylleine A
This compound stands out among these compounds due to its moderate antiproliferative activities against leukemia cancer cells .
Properties
CAS No. |
146471-74-1 |
---|---|
Molecular Formula |
C25H29NO4 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(1S,3S)-5-(4,5-dimethoxy-7-methylnaphthalen-1-yl)-8-methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol |
InChI |
InChI=1S/C25H29NO4/c1-13-9-17-16(7-8-20(28-4)25(17)21(10-13)29-5)24-18-11-14(2)26-15(3)23(18)22(30-6)12-19(24)27/h7-10,12,14-15,26-27H,11H2,1-6H3/t14-,15-/m0/s1 |
InChI Key |
XVHCBOXBWSMNHG-GJZGRUSLSA-N |
Isomeric SMILES |
C[C@H]1CC2=C(C(=CC(=C2[C@@H](N1)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)OC)OC)C |
Canonical SMILES |
CC1CC2=C(C(=CC(=C2C(N1)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)OC)OC)C |
Origin of Product |
United States |
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